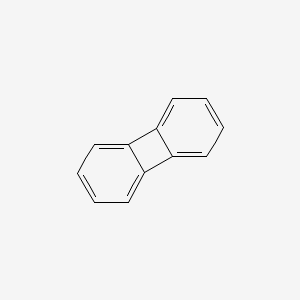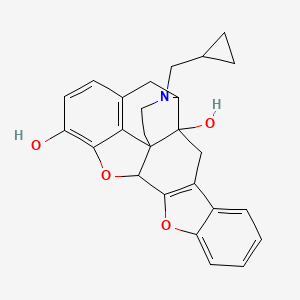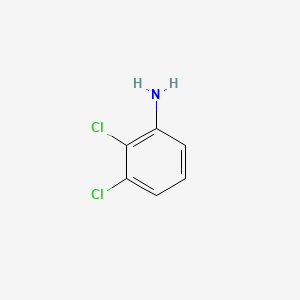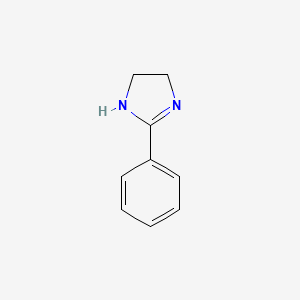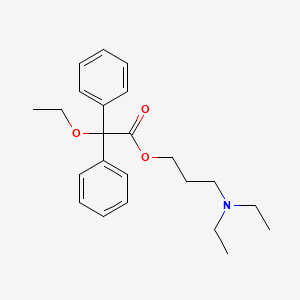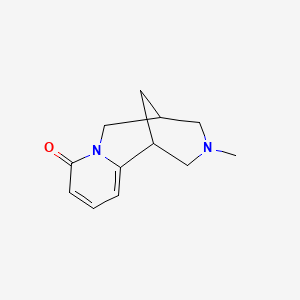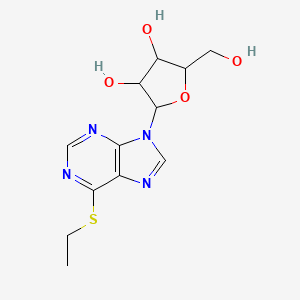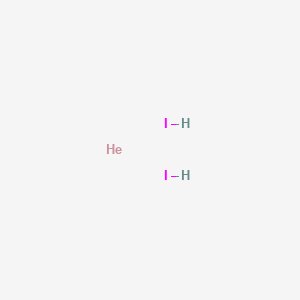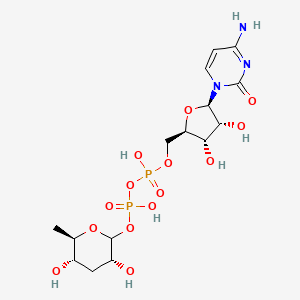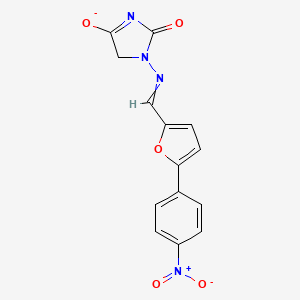
Dantrolene(1-)
Vue d'ensemble
Description
Dantrolene(1-) is the organic anion resulting from the removal of a proton from the hydrogen-bearing nitrogen atom of dantrolene. It is a conjugate base of a dantrolene.
Applications De Recherche Scientifique
Interaction with Sarcoplasmic Reticulum and Ryanodine Receptors
Dantrolene acts intracellularly as a skeletal muscle relaxant, inhibiting calcium release from the sarcoplasmic reticulum, which is crucial in excitation-contraction coupling. Its binding sites have been identified in porcine skeletal muscle sarcoplasmic reticulum, suggesting an interaction with the ryanodine receptor, the primary calcium release channel (Parness & Palnitkar, 1995). Furthermore, dantrolene binds specifically to a domain within RyR2, suggesting its role in correcting defective interdomain interactions in failing hearts (Kobayashi et al., 2009).
Treatment of Malignant Hyperthermia
Dantrolene is the primary treatment for malignant hyperthermia, a genetic sensitivity to anesthetics resulting in excessive intracellular calcium release. It suppresses calcium release from the sarcoplasmic reticulum in skeletal muscle, highlighting its application in treating this condition (Harrison, 1975).
Potential Neuroprotective Agent
Dantrolene has been reviewed as a potential neuroprotective agent. Its inhibition of the ryanodine receptor may be beneficial in managing conditions requiring neuroprotection in intensive care units (Muehlschlegel & Sims, 2009).
Influence on Cardiac Function
Studies have explored dantrolene's potential in improving cardiac function by stabilizing the ryanodine receptor and inhibiting spontaneous calcium leaks in failing hearts. This suggests its therapeutic potential in treating heart failure (Kobayashi et al., 2009).
Effects on Spinal Cord Injury
Dantrolene has shown potential benefits in treating traumatic spinal cord injury. It appears to prevent lipid peroxidation and enhance endogenous antioxidative defense systems, suggesting a protective role against secondary damage after spinal cord injury (Aslan et al., 2009).
Repurposing for Alzheimer’s Disease
Dantrolene has been investigated for repurposing as a multitarget agent in Alzheimer’s disease due to its calcium antagonism, inhibition of monoamine oxidase B, and acetylcholinesterase, suggesting its potential as a neuroprotective molecule (Bolognino et al., 2019).
Therapeutic Use in Various Conditions
Beyond its primary use in malignant hyperthermia, dantrolene has applications in treating neuroleptic malignant syndrome, spasticity, and Ecstasy intoxication. Its pharmacological profile makes it a versatile drug in different clinical scenarios (Krause et al., 2004).
Propriétés
IUPAC Name |
3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOMQRBLCMDCEG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4O5- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dantrolene(1-) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



